Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate is a synthetic organic compound that features a trifluoromethyl group, a benzylamino group, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate typically involves multi-step organic reactions. One possible route includes:
Starting Materials: Ethyl 3,3,3-trifluoropyruvate, benzylamine, and benzyloxycarbonyl chloride.
Step 1: Reaction of ethyl 3,3,3-trifluoropyruvate with benzylamine to form an intermediate.
Step 2: Protection of the amino group with benzyloxycarbonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the benzylamino group to a corresponding nitro or oxo derivative.
Reduction: Reduction of the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro or oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or protein-ligand interactions.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzylamino)-3,3,3-trifluoropropanoate: Lacks the benzyloxycarbonyl group.
Ethyl 2-(amino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate: Lacks the benzylamino group.
Ethyl 2-(benzylamino)-2-{[(methoxy)carbonyl]amino}-3,3,3-trifluoropropanoate: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate is unique due to the presence of both benzylamino and benzyloxycarbonyl groups, which may confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21F3N2O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H21F3N2O4/c1-2-28-17(26)19(20(21,22)23,24-13-15-9-5-3-6-10-15)25-18(27)29-14-16-11-7-4-8-12-16/h3-12,24H,2,13-14H2,1H3,(H,25,27) |
InChI Key |
RTLNJMKZIQTLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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